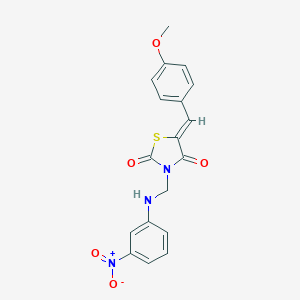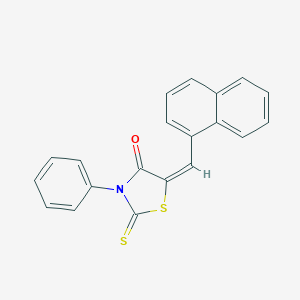![molecular formula C19H21N3O2 B400192 N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B400192.png)
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a benzylidene group, which is further connected to an amino phenyl acetamide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide typically involves the condensation of 4-(4-morpholinyl)benzaldehyde with 4-aminophenylacetamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{[4-(4-bromo-benzylidene]amino}phenyl)acetamide: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.
N-(4-{[4-(4-methoxy-benzylidene]amino}phenyl)acetamide:
Uniqueness
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Eigenschaften
Molekularformel |
C19H21N3O2 |
|---|---|
Molekulargewicht |
323.4g/mol |
IUPAC-Name |
N-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-15(23)21-18-6-4-17(5-7-18)20-14-16-2-8-19(9-3-16)22-10-12-24-13-11-22/h2-9,14H,10-13H2,1H3,(H,21,23) |
InChI-Schlüssel |
PWHAGQFZVKYCFX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B400109.png)
![[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B400111.png)
![4-methoxy-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B400113.png)

![2-(4-tert-butylphenoxy)-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B400121.png)




![8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE](/img/structure/B400128.png)
![Ethyl 4,5-dimethyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B400129.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-furohydrazide](/img/structure/B400130.png)
![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(3,4-dimethylphenyl)amine](/img/structure/B400131.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B400134.png)
